molecular formula C10H11N3S B2938433 N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide CAS No. 853356-13-5

N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide

Cat. No.: B2938433
CAS No.: 853356-13-5
M. Wt: 205.28
InChI Key: DCWDATDHZDWTPZ-YRNVUSSQSA-N
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Description

N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28. The purity is usually 95%.
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Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-13(2)7-11-10-12-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWDATDHZDWTPZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853356-13-5
Record name N'-(1,3-BENZOTHIAZOL-2-YL)-N,N-DIMETHYLIMIDOFORMAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Action Environment

The action, efficacy, and stability of N’-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide can be influenced by various environmental factors. For instance, the presence of O-alkyl moiety at position 2, 3, and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series

Biological Activity

N'-(1,3-Benzothiazol-2-YL)-N,N-dimethylimidoformamide (CAS Number: 853356-13-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzothiazole moiety. The chemical formula is C10H11N3SC_{10}H_{11}N_{3}S, and it has a molecular weight of 205.283 g/mol. The compound's structure can be represented as follows:

SMILES CN(C)C(=O)N1C2=CC=CC=C2S(=N1)C=C1=CC=CC=C1\text{SMILES }CN(C)C(=O)N1C2=CC=CC=C2S(=N1)C=C1=CC=CC=C1

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of benzothiazole derivatives, including this compound. Research indicates that compounds containing benzothiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, one study evaluated several benzothiazole derivatives and found that they inhibited cell proliferation in human lung cancer cell lines (A549, HCC827, and NCI-H358) with varying degrees of effectiveness:

CompoundCell LineIC50 (µM)
This compoundA5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

These results suggest that this compound may serve as a lead structure for developing new antitumor agents .

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promise in antimicrobial applications. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain benzothiazole compounds exhibit significant inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus, indicating that this compound could be explored further for its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in proliferation and survival pathways in cancer cells. Studies have indicated that benzothiazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival .

Scientific Research Applications

Based on the search results, here's what is known about the applications of N'-(1,3-benzothiazol-2-yl)-N,N-dimethylimidoformamide:

This compound, also known as this compound, has the linear formula C10H11N3S .

One study used 6-aminobenzo[d]thiazole-2,7-dicarbonitrile to synthesize ( E)- N'-(2,7-dicyanobenzo[ d]thiazol-6-yl)- N,N-dimethylformimidamide . The synthesis of the target molecules was started with 6-aminobenzo[ d]thiazole-2,7-dicarbonitrile which, upon reaction with DMF–DMA under MWI at 70°C, yielded ( E)- N'-(2,7-dicyanobenzo[ d]thiazol-6-yl)- N,N-dimethylformimidamide in good yield (86%) .

Additional research indicates that benzothiazole derivatives, in general, possess a wide range of biological properties, including anti-tumor, anti-cancer, anti-microbial, anti-bacterial, anti-viral, anti-inflammatory, and anti-tuberculosis activities . They may also have applications in treating autoimmune disorders, inflammatory diseases, cardiovascular diseases, neurodegenerative diseases, allergy, asthma, pancreatitis, multiorgan failure, kidney diseases, platelet aggregation, cancer, sperm motility, transplantation rejection, graft rejection, and lung injuries . Benzothiazoles have also been investigated for their potential biological activities, including antimicrobial and anticancer properties and potential use in drug development and as a pharmacophore in medicinal chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.